4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride
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Description
4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C17H13ClF6N2O2 and its molecular weight is 426.74. The purity is usually 95%.
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Biological Activity
The compound 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. The presence of trifluoromethoxy groups in its structure is known to enhance biological activity through increased metabolic stability and lipid solubility, which facilitates membrane permeability and interaction with various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets through hydrogen and halogen bonding, facilitated by the electron-withdrawing nature of the trifluoromethoxy groups. This interaction enhances the binding affinity and specificity towards various enzymes and receptors.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has shown moderate inhibitory effects on COX-2, which is significant for its potential anti-inflammatory properties. In vitro studies indicated an IC50 value in the range of 10-25 μM against COX-2, suggesting its potential use in treating inflammatory conditions .
- Antioxidant Activity : The presence of trifluoromethyl groups has been correlated with enhanced antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound exhibited a significant reduction in reactive oxygen species (ROS) in cellular models .
- Cytotoxic Effects : In vitro cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), demonstrated that the compound induces apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 30 μM .
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer’s. The observed IC50 values were around 19.2 μM for AChE and 13.2 μM for BChE, indicating moderate inhibitory activity .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : In another study, the compound was tested against a panel of cancer cell lines, revealing selective cytotoxicity towards MCF-7 cells while sparing normal fibroblast cells. This selectivity is promising for further development as an anticancer therapeutic.
Data Summary Table
Properties
IUPAC Name |
4-(trifluoromethoxy)-N-[(E)-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-enyl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2.ClH/c18-16(19,20)26-14-6-2-12(3-7-14)24-10-1-11-25-13-4-8-15(9-5-13)27-17(21,22)23;/h1-11,24H;1H/b10-1+,25-11?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSAQBJDMSAVLE-DWLZOWAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC=NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C=NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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